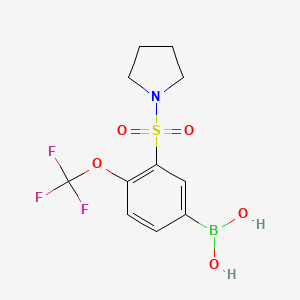

(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid

Overview

Description

“(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C11H13BF3NO5S . It is offered by Benchchem for various applications.

Molecular Structure Analysis

The molecular structure of this compound was analyzed using Density Functional Theory (DFT). The optimized DFT structure was found to be consistent with the X-ray single crystal structure . Further studies were conducted on the molecular electrostatic potential and frontier molecular orbital .Scientific Research Applications

Drug Design and Delivery

Boronic acids: and their esters are pivotal in the design of new drugs and drug delivery systems. They serve as boron-carriers suitable for neutron capture therapy , a targeted cancer treatment. The stability of these compounds in aqueous environments, especially at physiological pH, is a critical factor in their pharmacological utility .

Neutron Capture Therapy

As potential boron-carriers, these compounds can be used in neutron capture therapy for cancer treatment. This therapy relies on the capture of neutrons by boron, which releases high-energy particles that kill cancer cells. The rate of hydrolysis of phenylboronic pinacol esters, which affects their suitability as boron-carriers, is influenced by the pH and the substituents on the aromatic ring .

Synthesis of Trifluoroethoxylated Compounds

The compound can be used in the synthesis of trifluoroethoxylated dihydropyrrolidones . This process involves rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones, which is significant for introducing trifluoroethoxy groups to non-activated sp3 C–H bonds without the need for halogens or guiding groups .

Anti-Tumor Activity

Trifluoroethoxylated compounds synthesized using this compound exhibit anti-tumor activity in vitro. These compounds can serve as hit compounds for further research into cancer treatment options .

Functionalization via Michael Addition

The α,β-unsaturated-γ-butyrolactams formed during the synthesis of trifluoroethoxylated compounds can be further functionalized through Michael addition reactions . This allows for the introduction of various functional groups, expanding the utility of the synthesized compounds .

Exchange of Trifluoroethoxy Group

The trifluoroethoxy group in the synthesized compounds can be exchanged for a hexafluoroisopropoxy group . This modification can alter the physical and chemical properties of the compounds, potentially leading to new pharmacological applications .

Mechanism of Action

Target of Action

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Mode of Action

Boronic acids and their esters are known to undergo catalytic protodeboronation .

Biochemical Pathways

Boronic acids and their esters are known to be involved in various chemical reactions, including formal anti-markovnikov alkene hydromethylation .

Pharmacokinetics

Boronic acids and their esters are only marginally stable in water , which could affect their bioavailability.

Result of Action

Boronic acids and their esters are known to be valuable building blocks in organic synthesis .

Action Environment

The action, efficacy, and stability of “(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid” can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .

properties

IUPAC Name |

[3-pyrrolidin-1-ylsulfonyl-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF3NO5S/c13-11(14,15)21-9-4-3-8(12(17)18)7-10(9)22(19,20)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUXIEPPWHGFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1408767.png)

![methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1408769.png)

![(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B1408772.png)

![ethyl 6-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408780.png)